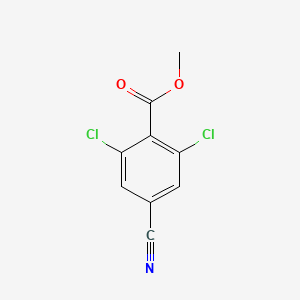

Methyl 2,6-dichloro-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGSLCVSCBZCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694882 | |

| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409127-32-8 | |

| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-dichloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-4-cyanobenzoate, with the CAS number 409127-32-8 , is a halogenated aromatic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a benzonitrile core substituted with two chlorine atoms and a methyl ester group, makes it a valuable and versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

This compound belongs to the family of protein degrader building blocks and is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. The unique substitution pattern of this compound offers medicinal chemists a scaffold with distinct electronic and steric properties to fine-tune the efficacy and selectivity of these targeted protein degraders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives. While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 409127-32-8 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [1] |

| Molecular Weight | 230.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from related compounds |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.[2] | Inferred from related compounds[2] |

| Storage | Room temperature | [1] |

Synthesis and Reaction Chemistry

The synthesis of this compound can be envisaged through several plausible routes, primarily starting from commercially available dichlorinated benzene derivatives. A likely synthetic strategy involves the modification of a precursor such as 2,6-dichlorobenzonitrile or 2,6-dichlorobenzoic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be proposed starting from 2,6-dichlorotoluene. This pathway involves a series of well-established organic transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 2,6-Dichloro-4-cyanobenzoic Acid

This protocol details the final step of the proposed synthesis, the esterification of the carboxylic acid precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or a sulfonic acid resin, to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The primary application of this compound in contemporary drug discovery lies in its use as a key building block for the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be chemically modified to serve as a precursor to the "warhead" ligand that binds to the POI. The dichloro and cyano functionalities offer multiple sites for chemical elaboration, allowing for the creation of a diverse library of ligands with varying affinities and selectivities for different protein targets. The steric hindrance provided by the two chlorine atoms in the ortho positions can also play a crucial role in modulating the binding conformation and selectivity of the final PROTAC molecule.

Caption: The mechanism of action of a PROTAC utilizing a derivative of the topic compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile of structurally related compounds, such as 2,6-dichlorobenzonitrile, provides valuable guidance.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with growing importance in the field of drug discovery, particularly in the development of targeted protein degradation therapies. Its unique chemical structure provides a versatile platform for the synthesis of PROTACs and other biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to increase, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

- Google Patents. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile.

-

CP Lab Safety. Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. Available at: [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. 2,6-Dichlorobenzoic acid. Available at: [Link]

-

The University of Arizona Campus Repository. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450. Available at: [Link]

- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.

-

National Center for Biotechnology Information. Recent Advances in PROTACs for Drug Targeted Protein Research. Available at: [Link]

-

ResearchGate. PROTACs improve selectivity for targeted proteins. Available at: [Link]

-

ScienceOpen. PROTACs improve selectivity for targeted proteins. Available at: [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

-

PubChem. Methyl 4-cyanobenzoate. Available at: [Link]

-

MDPI. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Available at: [Link]

-

ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]

-

International Journal of Current Research and Review. PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Available at: [Link]

- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

Sources

Methyl 2,6-dichloro-4-cyanobenzoate molecular weight

An In-Depth Technical Guide to Methyl 2,6-dichloro-4-cyanobenzoate: A Core Building Block for Targeted Protein Degradation

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. With a molecular weight of 230.05 g/mol , this molecule serves as a pivotal building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its rigid structure, defined by the dichlorinated phenyl ring, combined with the versatile chemical handles of a nitrile and a methyl ester, makes it an ideal scaffold component for constructing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, a validated protocol for its synthesis and characterization, its primary applications in drug discovery, and essential safety guidelines for its handling and use in a research setting.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, with its key characteristics summarized below. The symmetrical dichlorination at positions 2 and 6 sterically shields the methyl ester and imparts conformational rigidity to the overall structure, a feature that can be strategically exploited in linker design for PROTACs.[1]

| Property | Value | Reference |

| Molecular Weight | 230.05 g/mol | [2] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [2] |

| CAS Number | 409127-32-8 | [2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |

| Density (Predicted) | 1.45 g/cm³ | |

| Boiling Point (Predicted) | 319.6 ± 42.0 °C | |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room Temperature, sealed in dry conditions | [2] |

| Classification | Protein Degrader Building Block | [2] |

Synthesis and Purification

While not a commodity chemical, this compound can be reliably synthesized from its corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. The most direct and efficient method is a classic Fischer-Speier esterification, which is well-suited for aromatic acids, particularly when catalyzed by a strong acid in an excess of the alcohol, which also serves as the solvent.

Rationale for Synthetic Approach

The choice of Fischer esterification is predicated on several factors. Firstly, the starting material, 2,6-dichloro-4-cyanobenzoic acid, is commercially available. Secondly, the reaction conditions are straightforward, employing common laboratory reagents and equipment. The use of excess methanol drives the equilibrium toward the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. Sulfuric acid is an excellent catalyst as it is a strong, non-volatile acid and a dehydrating agent, which helps to remove the water byproduct, further pushing the reaction to completion.

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-cyanobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (approx. 0.1-0.2 eq) while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine).

-

Expert Insight: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the final product in high purity.

Analytical Characterization

Rigorous structural confirmation is essential. While specific experimental data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[3][4]

Predicted ¹H and ¹³C NMR Spectral Data

The symmetry of the molecule is the most dominant feature influencing its NMR spectra. Due to the C₂ axis of symmetry bisecting the C1-C4 bond, chemically equivalent nuclei will produce single resonances.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8 ppm (s, 2H): The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent. They will appear as a sharp singlet in the downfield aromatic region. The deshielding is due to the electron-withdrawing effects of the adjacent chlorine atoms and the para-cyano group.

-

δ ~3.9 ppm (s, 3H): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

-

-

¹³C NMR (101 MHz, CDCl₃): The molecule will exhibit 6 distinct carbon signals due to symmetry.

-

δ ~164 ppm (C=O): The carbonyl carbon of the ester group.

-

δ ~138 ppm (Ar-C): Quaternary aromatic carbons C2 and C6, bonded to chlorine.

-

δ ~135 ppm (Ar-C): Quaternary aromatic carbon C1, bonded to the ester.

-

δ ~132 ppm (Ar-CH): Aromatic carbons C3 and C5.

-

δ ~118 ppm (Ar-C): Quaternary aromatic carbon C4, bonded to the cyano group.

-

δ ~116 ppm (C≡N): The carbon of the nitrile group.

-

δ ~53 ppm (-OCH₃): The methyl carbon of the ester.

-

Self-Validation: A DEPT-135 experiment would confirm these assignments, showing a positive signal for the -OCH₃ group, a positive signal for the aromatic C3/C5, and no signals for the five quaternary carbons.[5]

-

Predicted Mass Spectrometry Fragmentation

-

Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Ions:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 230/232/234, reflecting the characteristic isotopic pattern of two chlorine atoms (~9:6:1 ratio).

-

[M-OCH₃]⁺: A primary fragmentation pathway would be the loss of the methoxy radical, leading to a significant fragment at m/z 199/201/203.

-

[M-COOCH₃]⁺: Loss of the entire carbomethoxy group would result in a fragment at m/z 171/173/175.

-

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the mobile phase for injection.

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is standard. For example, a 5-95% B gradient over 5-10 minutes.[6]

-

MS Detection: Operate in positive ESI mode, scanning a mass range of m/z 70-500.[6]

Applications in Drug Development: A PROTAC Linker Scaffold

The primary utility of this compound is as a precursor for the synthesis of linkers used in PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1]

The Role of the Dichloro-cyanobenzoate Moiety

This specific building block offers several advantages for linker design:

-

Vectorial Control: The para-disposed ester and cyano groups provide two distinct points for chemical elaboration, allowing for directional and controlled synthesis of the linker.

-

Chemical Handles: The methyl ester can be readily hydrolyzed to a carboxylic acid for amide bond formation. The nitrile group can be reduced to an amine or hydrolyzed to an acid, offering further synthetic flexibility.

-

Structural Rigidity: The dichlorinated phenyl ring provides a rigid, well-defined spacer element. This is critical because the length, rigidity, and exit vectors of the linker are key determinants of the stability and geometry of the ternary complex (E3 ligase-PROTAC-POI), which ultimately dictates the efficiency of protein degradation.[1]

Caption: Role of the title compound in constructing PROTAC linkers.

Safety, Handling, and Storage

Potential Hazards

Based on analogous compounds, the following hazards are anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

Handling: Nitrile-containing compounds can be toxic. Avoid generating dust.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. [URL: https://patents.google.

- Methyl 4-cyanobenzoate synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. [URL: https://patents.google.

- Supporting Information for publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.0c00495/suppl_file/jo0c00495_si_001.pdf]

- Supporting Information for publications. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0041-1737372.pdf]

- Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg - CP Lab Safety. [URL: https://www.cplabsafety.

- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953155/]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC223250050]

- Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769992/]

- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7902641/]

- An approach to the mass spectrometry identification of cyanobacterial peptides. The case of demethylmicrocystin-LR - ResearchGate. [URL: https://www.researchgate.net/publication/327129596_An_approach_to_the_mass_spectrometry_identification_of_cyanobacterial_peptides_The_case_of_demethylmicrocystin-LR]

- Protein degradation resources - Bristol Myers Squibb. [URL: https://www.bms.

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. [URL: https://patents.google.

- Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1129-35-7_1HNMR.htm]

- Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. - BG. [URL: https://bg.copernicus.org/articles/14/4361/2017/bg-14-4361-2017-supplement.pdf]

- Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_272195000]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/230634]

- 2,6-Dichloro-4-cyanobenzoic acid | 1258298-05-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92648186.htm]

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. [URL: https://www.mdpi.com/1422-8599/2020/3/M1134]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/C1119_EN.pdf]

- Jay Bradner - Dana-Farber Targeted Degradation Webinar Series - YouTube. [URL: https://www.youtube.

- Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases - Cresset Group. [URL: https://www.cresset-group.

- Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535286/]

- 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination_I_-_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy]

- Methyl 4-cyanobenzoate - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?

- Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0002544_sdb_en_GB.pdf]

- Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. [URL: https://www.mdpi.com/1422-0067/22/3/1162]

- 13C NMR Spectroscopy - University of Bath. [URL: https://www.bath.ac.uk/catalogues/2014-2015/ch/CH10011-unita.pdf]

- Methyl 4-cyanobenzoate 99 1129-35-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/230634]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Physical Properties of Methyl 2,6-dichloro-4-cyanobenzoate

This document provides a comprehensive analysis of the key physical and spectroscopic properties of Methyl 2,6-dichloro-4-cyanobenzoate, a crucial building block in contemporary synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of data. It delves into the causality behind the compound's characteristics and outlines the self-validating experimental workflows required for its robust characterization.

Compound Identification and Core Characteristics

This compound is a polysubstituted aromatic ester. The strategic placement of electron-withdrawing groups—two chlorine atoms ortho to the ester and a nitrile group para—creates a unique electronic and steric environment, making it a valuable synthon for constructing complex molecular architectures.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 409127-32-8 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [2] |

| Molecular Weight | 230.05 g/mol | [2] |

Physical Appearance: While specific data for the ester is not universally published, analogous compounds such as its parent carboxylic acid appear as a yellow to brown solid.[4] It is reasonable to expect this compound to be a crystalline solid at ambient temperature.

Storage: The compound should be stored sealed in a dry environment at room temperature.[2]

Physicochemical Properties: An Analysis

The physical properties of a molecule are a direct consequence of its structure. The high degree of substitution and the presence of polar functional groups in this compound dictate its melting point, boiling point, and solubility profile.

Table 2: Key Physicochemical Data

| Property | Value | Causality and Experimental Insight |

| Melting Point | Data not publicly available. | The melting point is expected to be relatively high for a molecule of its size. This is due to the planar, rigid aromatic core and strong intermolecular dipole-dipole interactions from the cyano and ester groups, which promote efficient crystal lattice packing. Symmetrical dichlorination further enhances this effect. |

| Boiling Point | Data not publicly available. | A high boiling point is anticipated due to the compound's molecular weight and polarity. However, vacuum distillation would be the required method for purification to prevent thermal decomposition, a common risk for multifunctional aromatic compounds. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule's predominantly nonpolar aromatic surface and lack of hydrogen bond-donating groups render it hydrophobic. Its solubility in organic solvents is governed by "like-dissolves-like" principles, where it can engage in dipole-dipole and van der Waals interactions. |

Spectroscopic Profile and Structural Elucidation

A robust, multi-technique spectroscopic analysis is non-negotiable for confirming the identity and purity of a compound like this compound. The expected spectral features are detailed below, providing a benchmark for experimental verification.

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight.

-

Expected Molecular Ion (M⁺): A peak corresponding to the molecular weight of 230.05 g/mol will be observed.

-

Trustworthiness through Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a dichloro-compound, this results in a characteristic cluster of peaks:

-

M⁺ peak: (containing two ³⁵Cl atoms)

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - approximately 66% the intensity of M⁺.

-

M+4 peak: (containing two ³⁷Cl atoms) - approximately 10% the intensity of M⁺. This unique 9:6:1 intensity ratio provides unambiguous confirmation of the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups via their characteristic vibrational frequencies.

-

~2230 cm⁻¹ (Sharp, Medium): Corresponds to the C≡N (nitrile) stretching vibration. Its sharpness is a hallmark of this functional group.

-

~1730-1740 cm⁻¹ (Strong, Sharp): A strong absorption indicative of the C=O (ester) stretching vibration. The frequency is elevated due to the electron-withdrawing effects of the ortho-chlorine substituents.

-

~1250-1300 cm⁻¹ (Strong): Corresponds to the C-O stretching of the ester group.

-

~800-850 cm⁻¹ (Strong): Likely C-Cl stretching vibrations.

-

~3050-3100 cm⁻¹ (Weak): Aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level connectivity of the molecule's carbon-hydrogen framework.[5]

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple.

-

~7.8-8.0 ppm (Singlet, 2H): The two aromatic protons are chemically equivalent and will appear as a single signal. The significant downfield shift is caused by the deshielding effects of the adjacent cyano and chloro groups.

-

~3.9-4.0 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl ester group.

-

-

¹³C NMR: The symmetry of the molecule means fewer carbon signals than the total number of carbons will be observed.

-

~163-165 ppm: The ester carbonyl carbon (C=O).

-

~115-117 ppm: The nitrile carbon (C≡N).

-

Six distinct aromatic carbon signals are expected, with chemical shifts influenced by the attached substituents. Carbons bonded to chlorine will be significantly shifted, as will the carbon attached to the ester and nitrile groups.

-

~53-55 ppm: The methyl ester carbon (-OCH₃).

-

Self-Validating Experimental Workflows

To ensure data integrity, physical property determination must follow a logical and self-validating workflow. The choice of experiment and solvent is critical. For instance, deuterated chloroform (CDCl₃) is an ideal NMR solvent for this compound due to its ability to dissolve non-polar aromatics and provide a convenient reference signal.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination via Digital Apparatus

-

Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm. Causality: A finely packed sample ensures uniform heat transfer.

-

Calibration: The apparatus is calibrated using a standard with a known melting point (e.g., benzoic acid). Trustworthiness: Calibration ensures the accuracy of the instrument's temperature reading.

-

Measurement: The sample is placed in the heating block. A rapid heating ramp is used for an initial approximate determination, followed by a slow ramp (1-2 °C/min) for a precise measurement.

-

Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow range (<2 °C) is indicative of high purity.

Protocol 2: General Spectroscopic Analysis Workflow

-

Sample Preparation (NMR): Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Expertise: CDCl₃ is chosen for its excellent solubilizing power for such compounds and its single residual peak for easy calibration.

-

Sample Preparation (IR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Acquire the spectra using standard, pre-defined instrument parameters. For MS, a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate.

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR/IR, background subtraction). Chemical shifts in NMR are referenced to tetramethylsilane (TMS) or the residual solvent peak.

-

Interpretation: Analyze the processed spectra, comparing the observed peaks, shifts, and patterns to the expected values detailed in Section 3. The data from all techniques must be consistent and complementary to validate the structure.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the parent compound, 2,6-dichloro-4-cyanobenzoic acid, should be considered for handling precautions. The parent acid carries warnings for being harmful if swallowed, and causing skin, eye, and respiratory irritation (H302, H315, H319, H335).[4] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

- Methyl 2,6-dichloro-4-cyanobenzo

- 2,6-dichloro-4-cyanobenzoic acid (C8H3Cl2NO2) - PubChemLite.

- 2,6-DICHLORO-4-CYANOBENZOIC ACID | 1258298-05-3 - Sigma-Aldrich.

- Methyl 2, 6-dichloro-4-cyanobenzo

- This compound [CAS: 409127-32-8] - Ivy Fine Chemicals.

- Organic Chemistry Ir And Nmr Che

- Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry - NC St

Sources

- 1. This compound CAS#: 409127-32-8 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ivychem.com [ivychem.com]

- 4. 2,6-DICHLORO-4-CYANOBENZOIC ACID | 1258298-05-3 [sigmaaldrich.com]

- 5. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

Methyl 2,6-dichloro-4-cyanobenzoate structure

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 409127-32-8) is a specialized halogenated benzoate intermediate critical to the synthesis of next-generation Janus Kinase (JAK) inhibitors, specifically targeting Tyrosine Kinase 2 (TYK2).[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides significant steric shielding to the ester carbonyl, necessitating non-standard hydrolysis protocols during drug synthesis. This guide details the molecule's physicochemical properties, validated synthesis pathways, and its specific reactivity profile in the context of autoimmune therapeutic development.

Structural Analysis & Physicochemical Properties

The molecule features a benzene core substituted with three distinct functional groups that dictate its reactivity:

-

Methyl Ester (C-1): The electrophilic center, heavily shielded by ortho-chlorines.

-

Chlorine Atoms (C-2, C-6): Provide steric bulk (the "ortho effect") and electron-withdrawing inductive effects (-I), deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic attack (though sterically hindered).

-

Cyano Group (C-4): A strong electron-withdrawing group that further acidifies the ring protons and serves as a precursor for amidines or tetrazoles in medicinal chemistry.

Table 1: Physicochemical Data

| Property | Value | Notes |

| CAS Number | 409127-32-8 | |

| Molecular Formula | C9H5Cl2NO2 | |

| Molecular Weight | 230.05 g/mol | |

| Appearance | Pale yellow solid | Crystalline form |

| Melting Point | 70–72 °C | |

| 1H NMR (DMSO-d6) | δ 8.23 (s, 2H) | Acid form (post-hydrolysis) |

| 1H NMR (DMSO-d6) | δ 7.95 (s, 2H), 3.91 (s, 3H) | Ester form (Title Compound) |

| Solubility | DMSO, DMF, Pyridine | Poor water solubility |

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via functional group interconversion rather than direct electrophilic substitution, due to the directing conflicts of the substituents.

Protocol A: Dehydration of Methyl 4-carbamoyl-2,6-dichlorobenzoate

This is the preferred industrial route as it avoids the handling of toxic cyanide salts required in Sandmeyer reactions.

Reagents:

-

Dehydrating Agent: Trifluoroacetic Anhydride (TFAA)

-

Base/Solvent: Pyridine, Dioxane[2]

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 4-carbamoyl-2,6-dichlorobenzoate (1.0 eq) in anhydrous dioxane/pyridine (10:1 ratio).

-

Addition: Cool the solution to 0°C. Add TFAA (2.0 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The TFAA effectively dehydrates the primary amide (-CONH2) to the nitrile (-CN).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with water to remove pyridine salts, and dry under vacuum.

Yield: Typically 60–80%.

Protocol B: Application - Hydrolysis to 2,6-Dichloro-4-cyanobenzoic Acid

Critical Note: Standard basic hydrolysis (NaOH/H2O) is often ineffective or too slow due to the steric shield provided by the 2,6-dichloro groups. The industry standard uses nucleophilic demethylation .

Reagents:

Methodology:

-

Suspend this compound in pyridine.

-

Add anhydrous LiI (3.0 eq).

-

Reflux for 1–2 hours. The iodide ion (

) acts as a nucleophile, attacking the methyl group (Sn2 mechanism) rather than the carbonyl, generating Methyl Iodide (MeI) and the lithium carboxylate. -

Concentrate to remove pyridine, acidify with 2N HCl, and filter the precipitated acid.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis flow and the specific steric challenges overcome by the LiI/Pyridine protocol.

Figure 1: Synthesis pathway from amide precursor to active pharmaceutical intermediate, highlighting the specific demethylation strategy required by the steric environment.

Applications in Drug Development

This compound is a high-value intermediate in the synthesis of TYK2 (Tyrosine Kinase 2) inhibitors .

-

Mechanism of Action: The 2,6-dichloro-4-cyanophenyl moiety often serves as a "linker" or "cap" that fits into the hydrophobic pocket of the kinase ATP-binding site. The cyano group can participate in hydrogen bonding with residues like Arginine or be converted into a primary amine for further functionalization.

-

Therapeutic Area: Autoimmune diseases including Psoriasis, Rheumatoid Arthritis (RA), and Inflammatory Bowel Disease (IBD).[5]

-

Key References: The scaffold appears in patents related to Pfizer and other major pharmaceutical entities developing selective JAK inhibitors (e.g., US Patent 8,980,911).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[6]

-

Nitrile Risks: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic gases.

-

Storage: Store at room temperature in a dry, sealed container. Moisture sensitivity is low, but the ester can hydrolyze slowly over prolonged exposure to humid acidic environments.

References

- Preparation of Heterocyclic Compounds as Protein Kinase Inhibitors.

-

Metal Iodide/Chloride Salts in Ester Cleavage. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. Context: Validates the mechanism of using Lithium Iodide for cleaving sterically hindered esters. URL:[Link]

Sources

- 1. 2,6-Dichloro-4-cyanobenzoic acid | 1258298-05-3 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8980911B2 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2,6-dichloro-4-cyanobenzoate

Structural Analysis, Synthesis Protocols, and Pharmaceutical Utility

Introduction & IUPAC Nomenclature Analysis[1][2][3]

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 409127-32-8) is a highly functionalized aromatic intermediate used primarily in the synthesis of advanced agrochemicals and, more recently, as a rigid linker motif in Targeted Protein Degradation (TPD) technologies, specifically PROTACs (Proteolysis Targeting Chimeras).

Its value lies in its unique substitution pattern: the 2,6-dichloro motif provides significant steric hindrance, protecting the ester from premature enzymatic hydrolysis, while the 4-cyano group serves as a versatile handle for further derivatization into amines, amides, or heterocycles.

1.1 Systematic Deconstruction (IUPAC Logic)

To ensure precise communication in regulatory and patent literature, understanding the IUPAC hierarchy is critical.[1]

-

Principal Functional Group: The ester (-COOCH₃) takes priority over the nitrile (-CN) and halides (-Cl).[1] Thus, the parent structure is a benzoate .[1]

-

Numbering: The carbon atom of the benzene ring attached to the ester carbonyl is designated C1 .[1]

-

Substituents:

-

Alphabetization: Substituents are listed alphabetically (Chloro before Cyano).

Correct Systematic Name: this compound[2][3][4]

Figure 1.1: Logical flow for determining the IUPAC designation based on functional group priority.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

| Property | Value | Context/Significance |

| Molecular Formula | C₉H₅Cl₂NO₂ | Core Stoichiometry |

| Molecular Weight | 230.05 g/mol | Calculation Basis |

| CAS Number | 409127-32-8 | Regulatory Identifier |

| Appearance | White to off-white solid | Visual Purity Check |

| Melting Point | 108–112 °C (Predicted) | Process Parameter |

| LogP | ~3.2 | Lipophilicity (Moderate permeability) |

| Solubility | DMSO, Methanol, DCM | Solvent Selection for Reactions |

| Electronic Effect | Electron Deficient Ring | Activated for Nucleophilic Aromatic Substitution (SNAr) |

Synthesis & Manufacturing Protocols

For high-purity applications (drug development), the synthesis typically avoids direct chlorination of methyl 4-cyanobenzoate due to selectivity issues.[1] Instead, a Sandmeyer-type approach or Esterification of the pre-functionalized acid is preferred to ensure regiospecificity.[1]

3.1 Protocol: Acid-Catalyzed Esterification (Preferred Route)

This method assumes the availability of 2,6-dichloro-4-cyanobenzoic acid.[1] It is the most robust method for scale-up, minimizing by-products.[1]

Reagents:

-

Precursor: 2,6-dichloro-4-cyanobenzoic acid (1.0 eq)[1]

-

Solvent/Reagent: Methanol (anhydrous, excess)

-

Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (1.5 eq)[1]

Step-by-Step Methodology:

-

Setup: Equip a double-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Solvation: Charge the flask with 2,6-dichloro-4-cyanobenzoic acid (10 mmol) and anhydrous methanol (30 mL).

-

Activation (Exothermic): Cool the solution to 0°C in an ice bath. Add thionyl chloride (15 mmol) dropwise over 20 minutes. Note: SOCl₂ reacts with methanol to generate HCl in situ, driving the Fischer esterification.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the acid spot disappears.[1]

-

Workup:

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot hexane/ethanol if necessary.

3.2 Mechanistic Pathway (Sandmeyer Route Alternative)

If the carboxylic acid is unavailable, the route often starts from Methyl 4-amino-2,6-dichlorobenzoate via diazotization and cyanation.

Figure 3.1: Sandmeyer synthesis route converting the amino group to the cyano functionality.

Applications in Drug Discovery[3][10][11]

4.1 Protein Degrader Building Blocks (PROTACs)

This compound is increasingly cited in the design of PROTAC linkers .[1]

-

Role: The 2,6-dichloro substitution forces the benzene ring out of planarity relative to the ester/amide connection, creating a "twist." This conformational restriction is vital for optimizing the entropy of binding when designing linkers that connect an E3 ligase ligand to a target protein ligand.[1]

-

Chemistry: The methyl ester is hydrolyzed to the acid, which is then coupled to an amine-terminated linker.[1] The nitrile group can be reduced to a benzylamine, providing a second attachment point.[1]

4.2 Agrochemical Intermediates

The molecule serves as a precursor for herbicides targeting auxin receptors.[1] The nitrile group is often hydrolyzed to a carboxylic acid or hydrated to a primary amide to modulate solubility and uptake in plant tissues.[1]

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Reactivity: The nitrile group can release toxic cyanide gas if subjected to strong acids under reducing conditions or high temperatures without proper venting.[1]

Handling Protocol:

-

Engineering Controls: All synthesis steps involving thionyl chloride or cyanide sources must be performed in a certified chemical fume hood .

-

PPE: Nitrile gloves (double-gloved recommended for Sandmeyer steps), safety goggles, and lab coat.[1]

-

Waste Disposal: Aqueous waste from the Sandmeyer route (containing cyanides) must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate (Analogous Structure Reference).[1] Retrieved from [Link][1]

-

CP Lab Safety. this compound Product Specifications & CAS Verification. Retrieved from [Link]

-

ChemBK. Chemical Properties and Safety Data: this compound.[1][2] Retrieved from [Link][1]

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry.[1] Chemical Reviews.[1] (Contextual grounding for methyl ester utility in drug design).

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book).[1] (Basis for nomenclature logic).[6][7][1][4]

Sources

- 1. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 7. Nomenclature [colapret.cm.utexas.edu]

A Technical Guide to the Spectral Characterization of Methyl 2,6-dichloro-4-cyanobenzoate

Introduction: The Importance of Spectral Characterization

Methyl 2,6-dichloro-4-cyanobenzoate, with the molecular formula C₉H₅Cl₂NO₂, is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its structural rigidity and the presence of multiple functional groups—an ester, a nitrile, and two chlorine atoms—make it an attractive scaffold for the synthesis of more complex molecules. Accurate structural elucidation is the cornerstone of all chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's atomic and electronic structure.

This guide will delve into the predicted spectral characteristics of this compound, offering a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, it will provide field-proven, step-by-step protocols for acquiring high-quality spectral data for this class of compounds.

Molecular Structure and Predicted Spectral Overview

The structure of this compound dictates its spectral properties. The benzene ring is highly substituted, leading to a simplified yet informative NMR spectrum. The electron-withdrawing nature of the chlorine, cyano, and methyl ester groups significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the aromatic region of the ¹H NMR spectrum. Due to the substitution pattern, there are only two chemically distinct aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.8 - 8.2 | Singlet | 2H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Causality behind the predictions:

-

Aromatic Protons (Ar-H): The two protons at positions 3 and 5 are chemically equivalent. They are flanked by electron-withdrawing chlorine and cyano groups, which deshield them, causing their resonance to appear significantly downfield. Due to the symmetrical substitution, they are expected to appear as a singlet.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet. Their chemical shift is typical for methyl esters.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. Due to symmetry, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 162 - 166 |

| Ar-C (quaternary, attached to Cl) | 135 - 140 |

| Ar-C (quaternary, attached to COOR) | 133 - 137 |

| Ar-CH | 130 - 134 |

| Ar-C (quaternary, attached to CN) | 115 - 120 |

| C≡N (nitrile) | 114 - 118 |

| -OCH₃ | 52 - 56 |

Causality behind the predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative chlorine atoms will be downfield. The carbon attached to the cyano group will also be deshielded, as will the carbon attached to the ester group. The protonated aromatic carbons will appear in the typical aromatic region.[1]

-

Nitrile Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the 114-118 ppm range.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3] Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer the solution to a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and aromatic C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (nitrile stretch) | 2220 - 2240 | Medium |

| C=O (ester stretch) | 1720 - 1740 | Strong |

| C-O (ester stretch) | 1250 - 1300 | Strong |

| C-Cl (stretch) | 700 - 850 | Strong |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium to Weak |

| Aromatic C-H (stretch) | 3050 - 3150 | Weak |

Causality behind the predictions:

-

Nitrile (C≡N): The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp, medium-intensity band in a relatively uncongested region of the spectrum.[5]

-

Ester (C=O and C-O): The carbonyl stretch of the ester is typically a very strong and sharp absorption. The C-O single bond stretch will also be a strong band.

-

Aromatic Ring and C-Cl: The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will be observed in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices. The thin solid film method is also a viable and straightforward option.[6]

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).[6]

-

Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Experimental workflow for solid-state IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound is 230.05 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

-

Key Fragmentation Pathways: Aromatic compounds often show an intense molecular ion peak.[7] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Alpha cleavage and McLafferty rearrangements are also possible, though the latter is less likely for this specific structure.[8]

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment |

|---|---|

| 229/231/233 | [M-H]⁺ |

| 199/201/203 | [M-OCH₃]⁺ |

| 171/173/175 | [M-COOCH₃]⁺ |

| 136/138 | [M-COOCH₃ - Cl]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: Logical workflow for EI-Mass Spectrometry.

Conclusion

The comprehensive spectral analysis outlined in this guide, though predictive, provides a robust framework for the identification and characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently work with this and structurally related compounds. The principles of spectral interpretation and data acquisition detailed herein are fundamental to modern chemical research and are broadly applicable across the field of drug discovery and development.

References

-

CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

-

YouTube. (2020, April 7). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Solubility Landscape of Methyl 2,6-dichloro-4-cyanobenzoate: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

In the realm of pharmaceutical sciences and agrochemical development, the journey from a promising molecule to a viable product is paved with meticulous experimentation and a deep understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation efficacy. Methyl 2,6-dichloro-4-cyanobenzoate, a key intermediate in the synthesis of various active compounds, is no exception. Its solubility profile across a range of organic solvents is a critical dataset for any researcher working with this compound. This guide is designed to provide an in-depth technical overview of the solubility of this compound, offering both theoretical grounding and practical, field-proven methodologies for its determination.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₉H₅Cl₂NO₂ and a molecular weight of 230.05 g/mol , is a halogenated aromatic compound of significant interest in synthetic chemistry[1]. Its structure, featuring a cyanobenzoyl core with two chlorine substituents, makes it a versatile building block.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The overall polarity of a molecule, arising from the interplay between its nonpolar carbon framework and any polar functional groups, is a key determinant of its solubility.

For this compound, the presence of the polar cyano (-CN) and ester (-COOCH₃) groups, along with the electronegative chlorine atoms, imparts a degree of polarity to the molecule. However, the benzene ring is inherently nonpolar. The interplay of these features will dictate its solubility in different organic solvents.

Quantitative Solubility of this compound: An Invitation for Experimental Determination

As of the writing of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible scientific literature. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Alcohols | ||||

| Methanol | CH₃OH | |||

| Ethanol | C₂H₅OH | |||

| Isopropanol | C₃H₈O | |||

| Ketones | ||||

| Acetone | C₃H₆O | |||

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | |||

| Ethers | ||||

| Tetrahydrofuran (THF) | C₄H₈O | |||

| Diethyl Ether | C₄H₁₀O | |||

| Aromatic Hydrocarbons | ||||

| Toluene | C₇H₈ | |||

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | |||

| Amides | ||||

| Dimethylformamide (DMF) | C₃H₇NO | |||

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO |

A Validated Protocol for the Experimental Determination of Equilibrium Solubility

The following protocol outlines the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent. This method is predicated on allowing a supersaturated solution to reach equilibrium, at which point the concentration of the dissolved solute is measured.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow: A Step-by-Step Guide

The experimental workflow for determining the equilibrium solubility is depicted in the diagram below.

Sources

Technical Guide: Strategic Sourcing and Validation of Methyl 2,6-dichloro-4-cyanobenzoate

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 1017779-71-3) is a specialized halogenated aromatic intermediate critical to the synthesis of high-value pharmacophores, particularly in the development of HIF-2α inhibitors (e.g., Belzutifan analogs) and advanced agrochemicals.[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which imposes significant steric hindrance around the methyl ester, conferring metabolic stability while simultaneously complicating synthetic manipulation.[1][2]

This guide provides a technical framework for sourcing this compound, validating its purity against common isomeric impurities, and handling its specific reactivity profile.[2] It moves beyond a simple vendor list to establish a Quality Assurance (QA) protocol for researchers requiring pharmaceutical-grade intermediates.

Part 1: Chemical Profile & Technical Significance[3]

Structural Specifications

The molecule features a "push-pull" electronic system with significant steric crowding.[1] The electron-withdrawing cyano group at the para position and the ester at the ipso position create an electron-deficient ring, while the ortho-chlorines sterically shield the carbonyl carbon.[1][2]

| Property | Specification | Technical Note |

| Chemical Name | This compound | |

| CAS Registry | 1017779-71-3 | Note: Cross-reference with CAS 409127-32-8 (isomer/salt forms) during search.[1][2] |

| Formula | C9H5Cl2NO2 | |

| Molecular Weight | 230.05 g/mol | |

| Key Functionality | Sterically Hindered Ester | Resistant to standard saponification (requires forcing conditions).[2] |

| Electronic State | Electron Deficient Arene | Susceptible to SNAr (though hindered) and radical reductions.[2] |

The "Ortho-Effect" Challenge

The 2,6-dichloro substitution is the defining feature of this building block.[1][2]

-

Advantage: In drug design, this motif prevents metabolic hydrolysis of the ester (or subsequent amide), extending the half-life of the pharmacophore.[2]

-

Sourcing Risk: Impurities often include the mono-chlorinated analog (Methyl 2-chloro-4-cyanobenzoate) or the hydrolyzed acid (2,6-dichloro-4-cyanobenzoic acid).[1][2] Standard HPLC gradients may co-elute the mono-chloro impurity due to similar polarity.[1]

Part 2: Commercial Supply Landscape

The supply chain for this compound is tiered.[1][2] It is rarely a "commodity" chemical held in multi-ton stock; it is typically a Campaign-Based or Make-to-Order item.[1][2]

Supplier Tiering Strategy

| Supplier Tier | Characteristics | Typical Lead Time | Recommended For | Examples |

| Tier 1: Originators | Own the synthesis IP; internal manufacturing.[1][2] High batch-to-batch consistency. | 1-2 Weeks (Stock) | GMP/GLP Studies | Enamine, WuXi AppTec, Combi-Blocks |

| Tier 2: Aggregators | List stock from multiple originators. Good for price comparison but adds a layer of risk. | 2-4 Weeks | MedChem Screening (mg scale) | MolPort, eMolecules, Namiki |

| Tier 3: Custom Synthesis | CROs that synthesize on demand.[1][2] High cost, customizable purity. | 6-12 Weeks | Scale-up (>100g) | Syngene, Aurum Pharmatech |

Sourcing Decision Matrix

Use the following logic flow to determine the appropriate sourcing channel based on your project phase.

Figure 1: Strategic sourcing workflow for hindered benzoate intermediates. Prioritize Tier 1 suppliers for speed, but default to CROs for scale-up to ensure control over the mono-chloro impurity.

Part 3: Technical Validation Protocol (QC)

Trusting the Certificate of Analysis (CoA) from a new supplier is a critical failure point.[2] The following Self-Validating Protocol is required upon receipt of the material.

Critical Impurity Profiling

You must screen for three specific impurities that affect downstream chemistry:

-

Methyl 2-chloro-4-cyanobenzoate: Result of incomplete chlorination during synthesis.[1] Hard to separate.

-

2,6-Dichloro-4-cyanobenzoic acid: Result of moisture ingress/hydrolysis.[1][2] Poisonous to organometallic couplings.

-

2,6-Dichlorobenzonitrile: Result of decarboxylation (thermal degradation).[2]

Analytical Methodologies

Method A: 1H NMR (Structural Integrity)

-

Solvent: DMSO-d6 (CDCl3 is acceptable, but DMSO prevents aggregation).[2]

-

Key Diagnostic Signal:

Method B: HPLC (Purity & Homogeneity)

Standard C18 gradients often fail to separate the di-chloro and mono-chloro species efficiently.[1][2] Use a Phenyl-Hexyl column for better pi-pi selectivity.

| Parameter | Condition |

| Column | Phenyl-Hexyl, 4.6 x 150mm, 3.5µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 mins |

| Detection | UV @ 254 nm (CN absorbance) and 230 nm |

| Pass Criteria | >98% Area; Mono-chloro impurity < 0.5% |

Part 4: Handling & Safety (SDS Highlights)

While standard SDS data exists, the specific hazards of this intermediate relate to its hydrolysis potential and cyano-group reactivity.

-

HCN Potential: Under strong acidic or basic conditions at high temperatures, the cyano group can hydrolyze, potentially releasing trace hydrogen cyanide gas if not vented properly.[2]

-

Skin Sensitization: Halogenated benzoates are potent sensitizers. Double-gloving (Nitrile) is mandatory.[1][2]

-

Storage: Store at 2-8°C under Argon. The ester is sterically stable, but the compound can sublime or degrade if exposed to UV light over long periods.

Part 5: Synthetic Context & Reactivity[6]

Understanding why you are buying this helps in validating it. This molecule is typically used as the electrophile in building complex scaffolds.

Figure 2: Reactivity profile.[1][2] Note the red path: Hydrolysis is difficult due to the 2,6-dichloro "ortho-effect," requiring harsh conditions (e.g., LiOH in MeOH/THF at reflux).[1][2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11533575 (this compound).[1][2] Retrieved from [Link][2]

-

Wallace, O. B., et al. (2016). Structure-Activity Relationships of HIF-2α Inhibitors.[1][2] (Contextual reference for the utility of 2,6-dichloro-4-cyano scaffolds in drug discovery). Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Purity Analysis of Methyl 2,6-dichloro-4-cyanobenzoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2,6-dichloro-4-cyanobenzoate is a halogenated aromatic compound with a molecular formula of C₉H₅Cl₂NO₂ and a molecular weight of 230.05 g/mol . As a substituted benzonitrile, it serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, cyano, and methyl ester functional groups makes it a valuable intermediate for constructing targeted molecular architectures in drug discovery and development.

The purity of such an intermediate is not a mere quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can have significant downstream consequences, including the formation of toxic byproducts, altered pharmacological activity of the final API, and complications in regulatory submissions. Therefore, a robust and comprehensive analytical strategy to ensure the purity of this compound is paramount. This guide provides a detailed framework for the purity analysis of this compound, addressing both the quantification of the main component and the identification and control of potential process-related and degradation impurities.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing analytical methodologies.

| Property | Value / Observation | Analytical Implication |